methanol](/img/structure/B13187839.png)
[1-(Aminomethyl)cyclopropyl](5-methylthiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.30 g/mol . This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiophene ring substituted with a methyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylamine: This can be achieved by reacting cyclopropylcarboxylic acid with ammonia or an amine under high-pressure conditions.
Attachment of the aminomethyl group: The cyclopropylamine is then reacted with formaldehyde and hydrogen cyanide to form the aminomethyl group.
Coupling with the thiophene ring: The aminomethylcyclopropane is then coupled with 5-methylthiophene-3-carbaldehyde under reductive amination conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(Aminomethyl)cyclopropylmethanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cyclopropylmethanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and thiophene rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:
1-(Aminomethyl)cyclopropylmethanol: Differing only in the position of the methyl group on the thiophene ring.
1-(Aminomethyl)cyclopropylmethanol: Featuring an ethyl group instead of a methyl group on the thiophene ring.
1-(Aminomethyl)cyclopropylethanol: Having an ethanol group instead of a methanol group.
These compounds share similar structural features but may exhibit different chemical reactivities and biological activities due to the variations in their substituents.
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclopropyl]-(5-methylthiophen-3-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-7-4-8(5-13-7)9(12)10(6-11)2-3-10/h4-5,9,12H,2-3,6,11H2,1H3 |
Clave InChI |
DKWFZVGLZAUJDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)C(C2(CC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



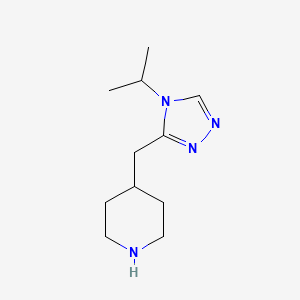
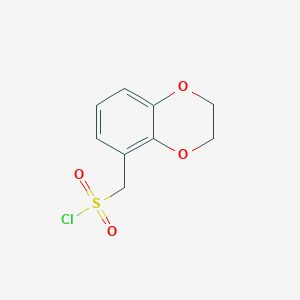

![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
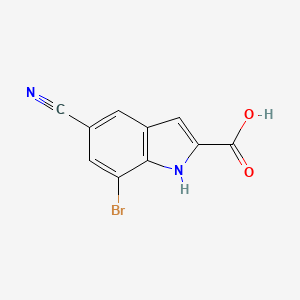
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
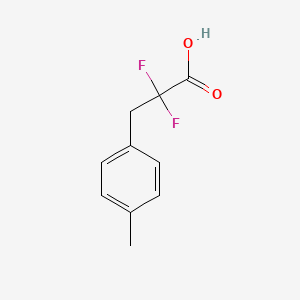
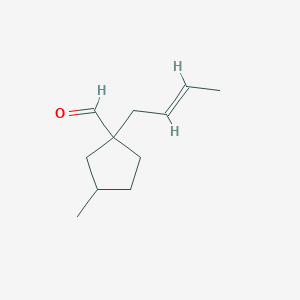
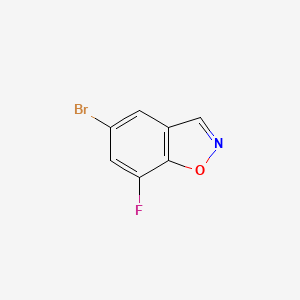
![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)

![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)
